5-Methyl-2-((1-methyl-1H-pyrazol-4-yl)oxy)benzonitrile
Description
5-Methyl-2-((1-methyl-1H-pyrazol-4-yl)oxy)benzonitrile is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry
Properties
IUPAC Name |
5-methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-3-4-12(10(5-9)6-13)16-11-7-14-15(2)8-11/h3-5,7-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIGKXUCJBVGAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CN(N=C2)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Methyl-2-((1-methyl-1H-pyrazol-4-yl)oxy)benzonitrile typically involves the reaction of a substituted aniline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane under an ice-water bath to control the temperature. This method ensures the formation of the desired product with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to enhance efficiency and reduce costs.
Chemical Reactions Analysis
5-Methyl-2-((1-methyl-1H-pyrazol-4-yl)oxy)benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, pyrazole derivatives are explored for their potential as anti-inflammatory, analgesic, and antipyretic agents . They are also investigated for their anticancer, antiviral, and antimicrobial properties. In agrochemistry, these compounds are used as pesticides and herbicides due to their ability to inhibit specific enzymes in pests and weeds . Additionally, in coordination chemistry, pyrazole derivatives serve as ligands for metal complexes, which are studied for their catalytic and electronic properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-((1-methyl-1H-pyrazol-4-yl)oxy)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The pyrazole ring in the compound can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to its bioactivity.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a valuable subject of study in medicinal chemistry, agrochemistry, and coordination chemistry. Understanding its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds can provide insights into its applications and future research directions.
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